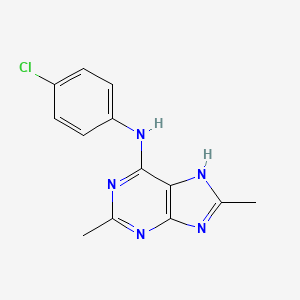
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- is an organic compound with a complex structure. It is a derivative of benzoic acid, featuring a propenyl group substituted at the para position of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzoic acid and 4-(1-methylethyl)phenylpropenyl.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical processes.
Modulating Signaling Pathways: The compound may influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Cellular Components: It can interact with cellular components such as membranes and proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: This compound has a similar structure but lacks the propenyl group.
Cinnamic acid: It has a similar propenyl group but differs in the substitution pattern on the benzene ring.
Phenylpropanoic acid: This compound shares the propenyl group but has different functional groups attached to the benzene ring.
Uniqueness
Benzoic acid, 4-(2-(4-(1-methylethyl)phenyl)-1-propenyl)-, (E)- is unique due to its specific substitution pattern and the presence of both the isopropyl and propenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
101506-72-3 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-propan-2-ylphenyl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C19H20O2/c1-13(2)16-8-10-17(11-9-16)14(3)12-15-4-6-18(7-5-15)19(20)21/h4-13H,1-3H3,(H,20,21)/b14-12+ |
InChI 键 |
GVCNXRYSMNOMGN-WYMLVPIESA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)C(=O)O)/C |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


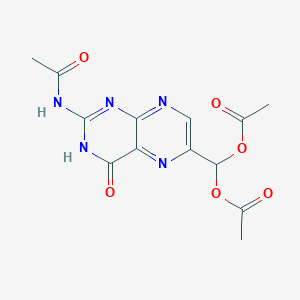

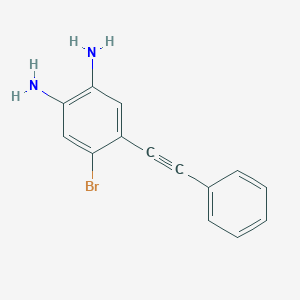
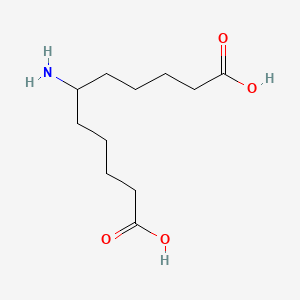
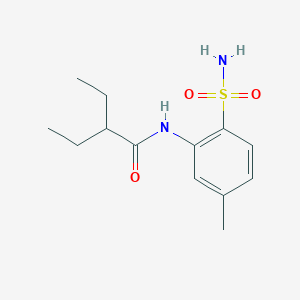
![2-{3-[(2-Aminopyridin-3-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14343700.png)
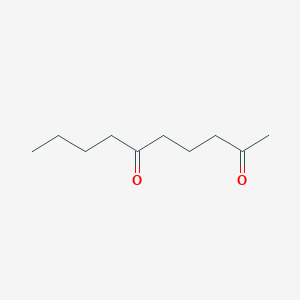
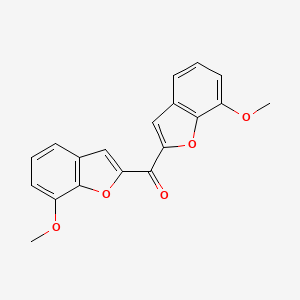
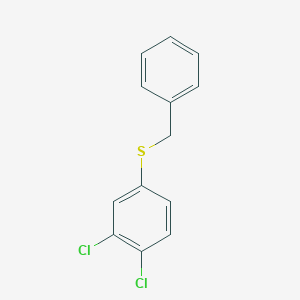

![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)
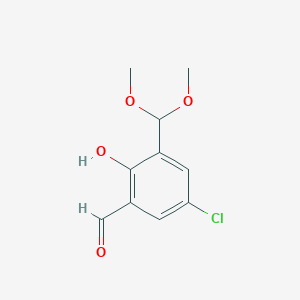
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
